molecular formula C19H20N4O B11473032 3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one

3-Methyl-5-phenyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B11473032
M. Wt: 320.4 g/mol
InChI Key: PEQYWHDJUBGZGN-UHFFFAOYSA-N
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Description

3-methyl-5-phenyl-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a piperidine derivative, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

3-methyl-5-phenyl-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-phenyl-2-pyridopyrimidine
  • 5-phenyl-2-piperidinopyrimidine
  • 3-methyl-2-piperidinopyridopyrimidine

Uniqueness

3-methyl-5-phenyl-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyrido[2,3-d]pyrimidine scaffold makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

3-methyl-5-phenyl-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N4O/c1-22-18(24)16-15(14-8-4-2-5-9-14)10-11-20-17(16)21-19(22)23-12-6-3-7-13-23/h2,4-5,8-11H,3,6-7,12-13H2,1H3

InChI Key

PEQYWHDJUBGZGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CN=C2N=C1N3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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